Ethyl 2-ethoxy-4-methylbenzoate physical and chemical properties
Ethyl 2-ethoxy-4-methylbenzoate physical and chemical properties
An In-Depth Technical Guide to Ethyl 2-ethoxy-4-methylbenzoate
Compound: Ethyl 2-ethoxy-4-methylbenzoate CAS Number: 88709-17-5
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 2-ethoxy-4-methylbenzoate. It details the compound's essential physicochemical properties, spectral characteristics, synthesis, and safe handling protocols, grounding all information in authoritative data.
Section 1: Core Physicochemical Properties
Ethyl 2-ethoxy-4-methylbenzoate is an aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring an ethoxy group and a methyl group on the benzene ring, provides specific reactivity and functionality.
Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 88709-17-5 | [1][3][4][5][6] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][3][4][6][7] |
| Molecular Weight | 208.25 g/mol | [1][3][4] |
| Boiling Point | 300.3 ± 22.0 °C at 760 mmHg | [4] |
| Synonyms | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | [1][3][4][6] |
| Purity (Typical) | ≥95% | [3][6] |
| Octanol/Water Partition Coefficient (LogP) | 2.57 | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
Molecular Structure
The structural arrangement of Ethyl 2-ethoxy-4-methylbenzoate is fundamental to its chemical behavior.
Caption: Chemical structure of Ethyl 2-ethoxy-4-methylbenzoate.
Section 2: Spectral Analysis Profile
A robust understanding of a compound's spectral data is critical for reaction monitoring and quality control. While a definitive spectrum for this specific molecule is not publicly available, we can infer its expected characteristics based on its functional groups and principles of spectroscopy.
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¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the aromatic and aliphatic protons.
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Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (~6.8-7.8 ppm), likely as complex multiplets or doublets, influenced by their positions relative to the three different substituents.
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Ethoxy Group (-OCH₂CH₃): A quartet for the methylene (-OCH₂) protons deshielded by the oxygen atom, and a triplet for the methyl (-CH₃) protons.
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Ethyl Ester Group (-COOCH₂CH₃): A second, distinct quartet for the methylene (-COOCH₂) protons, slightly more deshielded than the ethoxy methylene, and a corresponding triplet for the terminal methyl (-CH₃) protons.
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Ring Methyl Group (-CH₃): A singlet in the aliphatic region (~2.4 ppm) for the methyl group attached directly to the aromatic ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals. Key resonances would include the carbonyl carbon of the ester at ~167 ppm, aromatic carbons between 125-140 ppm, the oxygen-linked aliphatic carbons around 60 ppm, and the methyl carbons below 30 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands. A strong peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester. Additional significant bands at 1275 cm⁻¹ and 1100 cm⁻¹ would suggest the C-O stretching of the ester and ether linkages. The absence of a broad O-H band around 3500 cm⁻¹ confirms the absence of hydroxyl impurities.
Section 3: Synthesis and Chemical Reactivity
Synthetic Pathway
Ethyl 2-ethoxy-4-methylbenzoate is typically synthesized from 2-hydroxy-4-methylbenzoic acid.[4][8] The synthesis involves two primary transformations: etherification of the phenolic hydroxyl group and esterification of the carboxylic acid group. A common and logical approach is a Williamson ether synthesis followed by a Fischer esterification.
Protocol: Two-Step Synthesis
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Step 1: Etherification (Williamson Synthesis)
-
Rationale: The phenolic proton of 2-hydroxy-4-methylbenzoic acid is acidic and can be deprotonated by a suitable base (e.g., K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then attacks an ethylating agent like bromoethane or diethyl sulfate.
-
Procedure:
-
Dissolve 2-hydroxy-4-methylbenzoic acid in a polar aprotic solvent (e.g., acetone, DMF).
-
Add a base such as potassium carbonate (K₂CO₃).[8]
-
Add an ethylating agent (e.g., bromoethane, ethyl iodide) and heat the mixture under reflux until TLC indicates the consumption of the starting material.[4]
-
After cooling, filter the mixture and remove the solvent under reduced pressure to yield 2-ethoxy-4-methylbenzoic acid.
-
-
-
Step 2: Esterification (Fischer Esterification)
-
Rationale: The resulting carboxylic acid is converted to its corresponding ethyl ester in the presence of excess ethanol and a strong acid catalyst.
-
Procedure:
-
Dissolve the 2-ethoxy-4-methylbenzoic acid from Step 1 in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the reaction mixture at reflux for several hours.
-
Neutralize the mixture, extract with an organic solvent, and purify via column chromatography or distillation to obtain Ethyl 2-ethoxy-4-methylbenzoate.
-
-
Caption: General synthetic route to Ethyl 2-ethoxy-4-methylbenzoate.
Chemical Reactivity
The reactivity of this molecule is governed by its functional groups:
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Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.
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Aromatic Substitution: The electron-donating nature of the ethoxy and methyl groups activates the aromatic ring towards electrophilic substitution, although the substitution pattern will be directed by the combined influence of all three groups.
-
Intermediate for Further Synthesis: Its primary value lies in its role as a precursor. It is a known intermediate in the synthesis of Repaglinide, an antidiabetic drug.[1][4]
Section 4: Applications in Drug Development
Ethyl 2-ethoxy-4-methylbenzoate serves as a key building block in multi-step organic syntheses. Its most notable application is as a starting material for pharmaceuticals.
Caption: Workflow illustrating the use of the title compound as a chemical intermediate.
The transformation from this intermediate often involves modifications at the ring's methyl group, for instance, through benzylic bromination, to create a reactive site for coupling with other molecular fragments.[2][9]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any laboratory chemical.
Hazard Identification
-
Physical Hazard: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Health Hazard: May cause skin and eye irritation.[10] Ingestion may cause gastrointestinal irritation.[10]
-
Environmental Hazard: Toxic to aquatic life. Avoid release to the environment.
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area. Ensure eyewash stations and safety showers are nearby.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling and before eating or drinking.[11]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
-
PrepChem. (n.d.). Synthesis of ethyl 2-ethoxy-4-methylbenzoate. Retrieved from PrepChem.com. [Link]
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University of Calgary. (2000). Chem 351 Fall 2000 Final: Spectroscopy. Retrieved from University of Calgary. [Link]
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Chemsrc. (n.d.). Ethyl 2-ethoxy-4-methylbenzoate | CAS#:88709-17-5. Retrieved from Chemsrc. [Link]
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PubChem. (n.d.). Ethyl 2-hydroxy-4-methylbenzoate. Retrieved from PubChem. [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from The Good Scents Company. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Benzoate, 99+%. Retrieved from Cole-Parmer. [Link]
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The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from The Royal Society of Chemistry. [Link]
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Pharmaffiliates. (n.d.). CAS No : 88709-17-5 | Product Name : Ethyl 2-ethoxy-4-methylbenzoate. Retrieved from Pharmaffiliates. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from The Royal Society of Chemistry. [Link]
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Cheméo. (n.d.). Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). Retrieved from Cheméo. [Link]
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Human Metabolome Database. (2023). Showing metabocard for Ethyl 4-ethoxybenzoate (HMDB0059898). Retrieved from Human Metabolome Database. [Link]
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(Note: An illustrative image of the reaction scheme would be placed here in a final document.)
(Note: An illustrative image of the reaction scheme would be placed here in a final document.)